

A-1. Physicochemical Properties of Sertraline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sertraline(1+)

Cat. No.: B1223743

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Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other anxiety-related disorders.[1] Its efficacy and bioavailability are intrinsically linked to its physicochemical characteristics. This guide provides an in-depth overview of these properties for researchers and drug development professionals.

A-1.1. General Properties

Sertraline hydrochloride is the hydrochloride salt of (1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine.[2] It presents as a white or off-white crystalline powder.[3][4]

Property	Value	Reference
IUPAC Name	(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride	[5]
CAS Number	79559-97-0	[5]
Molecular Formula	C ₁₇ H ₁₇ Cl ₂ N · HCl	[2][6]
Molecular Weight	342.69 g/mol	[5][6]
Appearance	White to off-white crystalline powder	[3][4]

A-1.2. Solubility

Sertraline hydrochloride's solubility is pH-dependent. It is slightly soluble in water and isopropyl alcohol, and sparingly soluble in ethanol.[4][7] The thermodynamic solubility of the hydrochloride salt in water has been measured at 4.24 ± 0.02 mg/mL, while the free base form is practically insoluble.[8]

Solvent	Solubility (at Room Temperature unless specified)	Reference
Water	3.8 mg/mL	[9]
Water	4.24 ± 0.02 mg/mL (Thermodynamic)	[8]
0.1N HCl	0.51 mg/mL	[9]
Ethanol	15.7 mg/mL	[9]
Ethanol	~5 mg/mL	[10]
Methanol	Soluble	[3][11]
Isopropyl Alcohol	4.3 mg/mL	[9]
Chloroform	110 mg/mL	[9]
DMSO	~26 mg/mL	[1][3]
DMSO	>20 mg/mL	[6]
N,N-dimethylformamide (DMF)	88 mg/mL	[9]

A-1.3. Thermal Properties and Polymorphism

Sertraline hydrochloride is known to exist in multiple crystalline forms, or polymorphs, which possess different physical properties and stability.[2] At least five distinct polymorphs (Forms I, II, III, IV, and V) have been identified and confirmed by single-crystal X-ray analysis.[2] Additional forms have also been reported in patent literature.[12] The melting point can vary significantly depending on the polymorphic form.

Property	Value	Reference
Melting Point (General)	243-249 °C	[13]
Melting Point (General)	245-250 °C	[4]
Melting Point (Form I)	~219 °C	[2]
Polymorphism	Exists as multiple crystalline polymorphs (e.g., Form I, II, V)	[2][12]

A-1.4. Acidity and Lipophilicity

The pKa and partition coefficient are critical parameters influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. The high lipophilicity of the non-ionized form contributes to its good absorption and distribution in the body.[8]

Property	Value	Reference
pKa (water)	9.48 ± 0.04	[1][9]
pKa (40:60 v/v methanol:water)	8.6	[1][9]
pKa (1:1 v/v ethanol:water)	8.5	[1][9]
LogP (octanol/water)	4.30 ± 0.01	[8]

A-1.5. Spectroscopic Properties

Spectroscopic data are fundamental for the identification and quantification of Sertraline hydrochloride.

Technique	Characteristic Peaks / Maxima (λ_{max})	Reference
UV-Vis (in Ethanol)	266 nm, 274 nm, 282 nm	[3]
UV-Vis (in 0.05M Acetate buffer pH 4.5)	274 nm	[14]
Infrared (IR) Absorption (Form V)	773, 822, 1012, 1032, 1054, 1133, 1328, 1562, 1590 cm^{-1}	[12]
Infrared (IR) Absorption (Form VIII)	740, 779, 822, 887, 915, 1031, 1053, 1110, 1134, 1153, 1217, 1307, 1377 cm^{-1}	[12]

A-2. Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like Sertraline hydrochloride.

A-2.1. Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][15]

- Preparation: Prepare aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8) to mimic physiological conditions.[15]
- Addition of Compound: Add an excess amount of Sertraline hydrochloride to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid is necessary to ensure saturation.[15]
- Equilibration: Agitate the samples at a constant temperature (e.g., 37 ± 1 °C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[16] Preliminary experiments are recommended to determine the time required to reach equilibrium.[16]

- Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the drug).[16]
- Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved Sertraline hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]
- Replication: Perform the experiment in at least triplicate for each pH condition.[16]

A-2.2. Polymorph Characterization

A combination of analytical techniques is used to identify and characterize the different polymorphic forms of Sertraline hydrochloride.

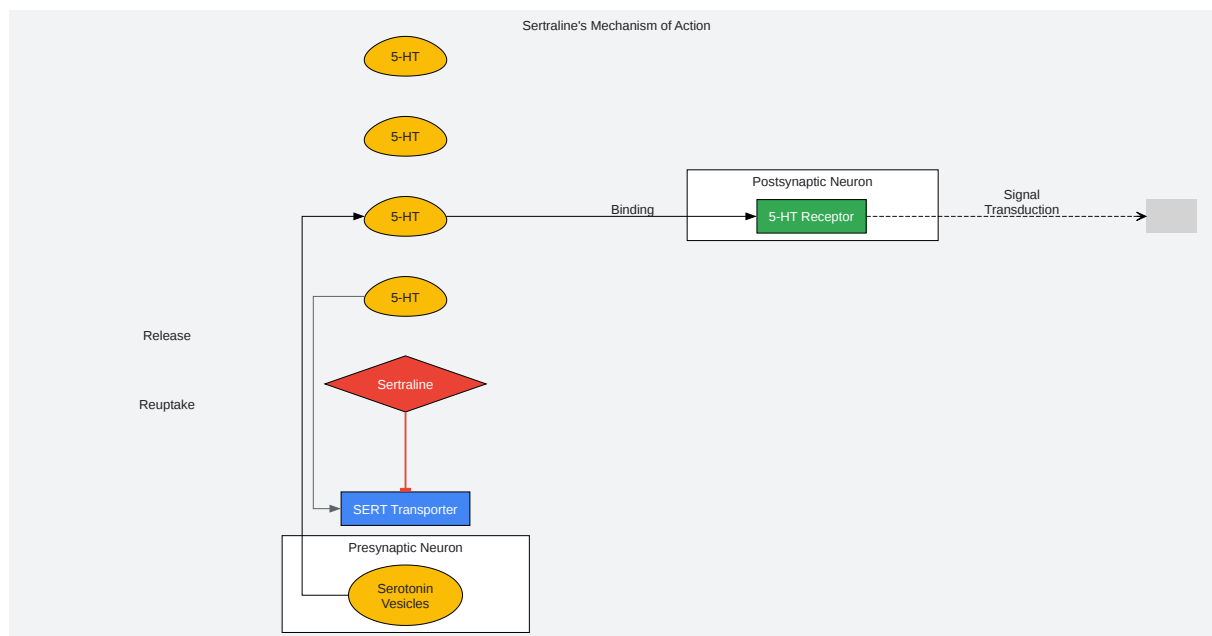
- X-Ray Powder Diffraction (XRPD):
 - Principle: Each crystalline form has a unique crystal lattice, which results in a characteristic diffraction pattern.
 - Method: A small amount of the powdered sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern of peaks (position and intensity) serves as a fingerprint for the specific polymorph.[12]
- Differential Scanning Calorimetry (DSC):
 - Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and solid-solid transitions.
 - Method: A small, accurately weighed amount of the sample is sealed in an aluminum pan. The sample and a reference pan (usually empty) are heated at a constant rate. The DSC thermogram plots heat flow versus temperature, revealing endothermic peaks (e.g., melting) or exothermic peaks (e.g., crystallization) that are characteristic of a specific polymorph.[12]

- Infrared (IR) Spectroscopy:
 - Principle: Different polymorphs can exhibit distinct vibrational modes due to differences in their crystal packing and intermolecular interactions.
 - Method: The sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The resulting IR spectrum shows absorption bands at specific wavenumbers, which can differ between polymorphs, particularly in the fingerprint region.[\[12\]](#)

A-3. Visualizations

A-3.1. Mechanism of Action: Serotonin Reuptake Inhibition

Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) on the presynaptic neuron.[\[13\]](#)[\[17\]](#) This blockage prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of the neurotransmitter and enhanced serotonergic signaling.[\[18\]](#)[\[19\]](#)

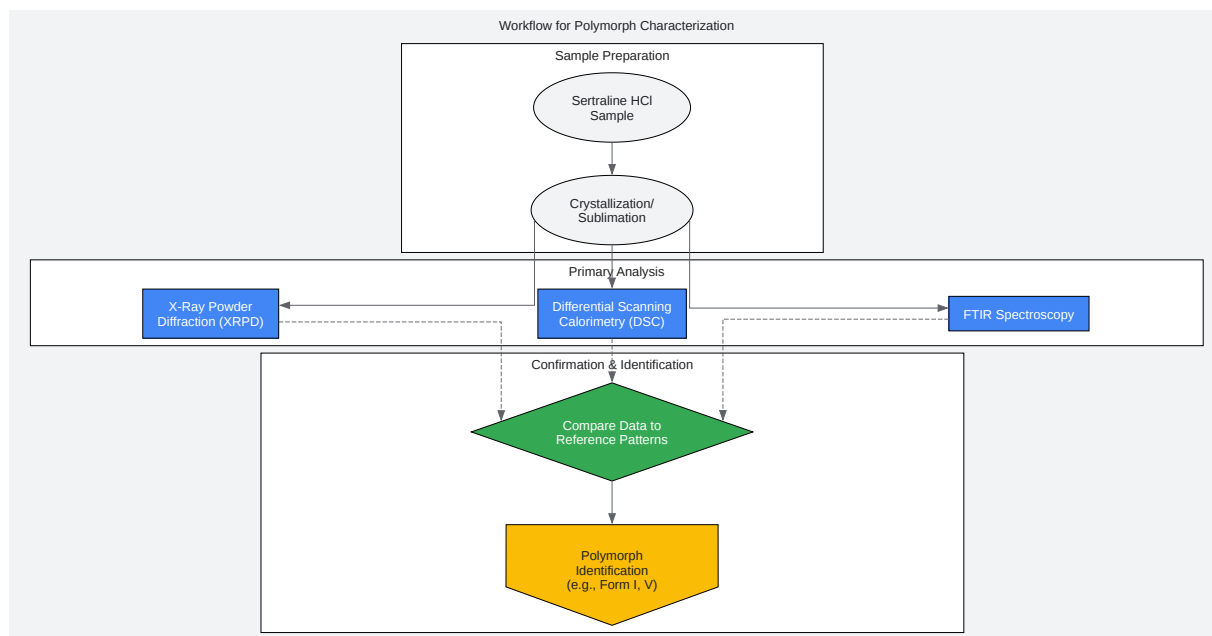


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Caption: Sertraline blocks the SERT, increasing serotonin (5-HT) in the synapse.

A-3.2. Experimental Workflow: Polymorph Characterization

The identification and characterization of sertraline hydrochloride polymorphs follow a structured workflow, integrating multiple analytical techniques to build a comprehensive profile of the solid-state form.



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Caption: A typical workflow for identifying different polymorphs of an API.

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- To cite this document: BenchChem. [A-1. Physicochemical Properties of Sertraline Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223743#the-physicochemical-properties-of-sertraline-hydrochloride>]

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